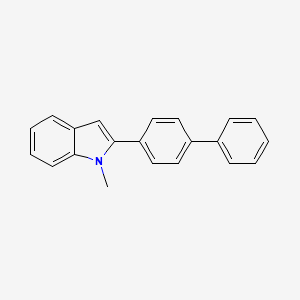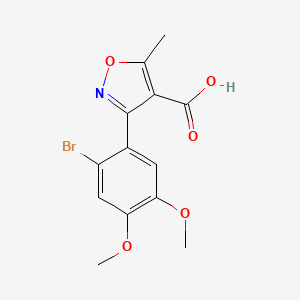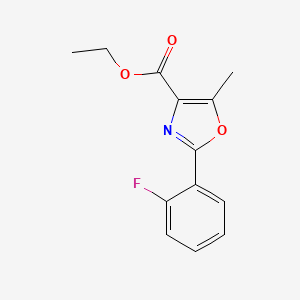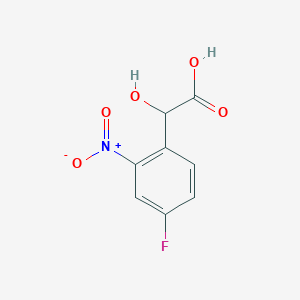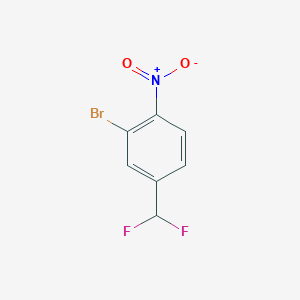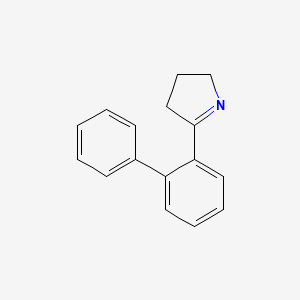
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a biphenyl group, making it an interesting subject for various chemical studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-biphenylyl amine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrrole ring.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the biphenyl or pyrrole rings.
科学的研究の応用
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can enhance binding affinity to certain targets, while the pyrrole ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
類似化合物との比較
Similar Compounds
5-(2-Biphenylyl)-2H-pyrrole: Similar structure but lacks the dihydro component.
5-(2-Biphenylyl)-1H-pyrrole: Another structural isomer with different electronic properties.
2-Biphenylyl isocyanate: Contains the biphenyl group but with an isocyanate functional group.
Uniqueness
5-(2-Biphenylyl)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, which combine the properties of both the biphenyl and pyrrole rings
特性
分子式 |
C16H15N |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
5-(2-phenylphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C16H15N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h1-5,7-10H,6,11-12H2 |
InChIキー |
OVDTWBALNFJCTO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



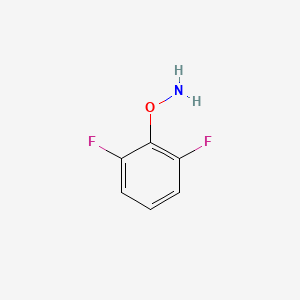
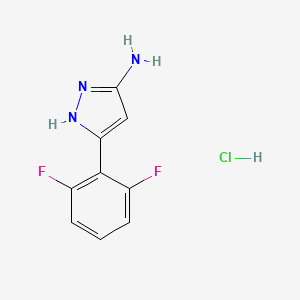
![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)

